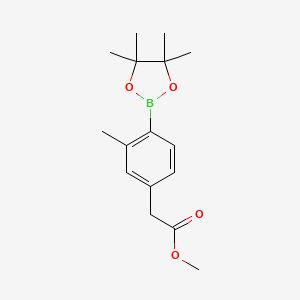
5-Fluoro-2-phenylisonicotinic acid
Descripción general
Descripción
5-Fluoro-2-phenylisonicotinic acid, also known as 5-F-PIA, is a synthetic compound with a wide range of applications in scientific research and development. This compound has been studied extensively in the fields of biochemistry, physiology, and pharmacology, due to its unique properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-Fluoro-2-phenylisonicotinic acid has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been used as a tool to study the effects of drugs on the human body, as well as to study the mechanisms of action of certain drugs. Additionally, this compound has been used to study the effects of various environmental toxins on the human body.
Mecanismo De Acción
The exact mechanism of action of 5-Fluoro-2-phenylisonicotinic acid is not yet fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the brain, which in turn triggers a cascade of biochemical reactions. Additionally, it is believed that this compound may act as a modulator of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In studies involving animal models, this compound has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2-phenylisonicotinic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it has been shown to have a wide range of effects on the human body, making it a useful tool for studying the mechanisms of action of various drugs and environmental toxins.
One limitation of this compound for use in laboratory experiments is that it is not yet approved for use in humans. Therefore, it is important to exercise caution when using this compound in laboratory experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, so further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for 5-Fluoro-2-phenylisonicotinic acid. One potential direction is to further study the mechanism of action of this compound. Additionally, further research is needed to determine the potential therapeutic applications of this compound in humans. Additionally, further studies are needed to determine the potential toxicity of this compound. Finally, further research is needed to determine the potential interactions between this compound and other drugs or environmental toxins.
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-2-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-7-14-11(6-9(10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWGFDCKALLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262602 | |
| Record name | 5-Fluoro-2-phenyl-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885588-18-1 | |
| Record name | 5-Fluoro-2-phenyl-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885588-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-phenyl-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)
![[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B3163672.png)


![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine](/img/structure/B3163684.png)






![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)